molecular formula C8H14O2 B117293 4-Methoxy-3-methylidenehexan-2-one CAS No. 155882-09-0

4-Methoxy-3-methylidenehexan-2-one

Cat. No.: B117293
CAS No.: 155882-09-0
M. Wt: 142.2 g/mol
InChI Key: SWXKKNFBJDGTIY-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylidenehexan-2-one is a β,γ-unsaturated ketone featuring a methoxy group at the C4 position and a methylidene (CH₂=C) moiety at C3. Its structure (CH₃O-C₄H₆-C(=O)-CH₂-CH₃) confers unique electronic and steric properties. The conjugated enone system (C3 methylidene and C2 carbonyl) enhances reactivity toward nucleophilic additions and cycloadditions, while the methoxy group modulates polarity and solubility.

Properties

CAS No.

155882-09-0

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

4-methoxy-3-methylidenehexan-2-one

InChI

InChI=1S/C8H14O2/c1-5-8(10-4)6(2)7(3)9/h8H,2,5H2,1,3-4H3

InChI Key

SWXKKNFBJDGTIY-UHFFFAOYSA-N

SMILES

CCC(C(=C)C(=O)C)OC

Canonical SMILES

CCC(C(=C)C(=O)C)OC

Synonyms

2-Hexanone, 4-methoxy-3-methylene- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Cyclopentenone Derivatives (e.g., 3-Ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate)

Structural Similarities :

  • Both compounds contain conjugated enone systems (C=O and adjacent double bond).
  • Methoxy groups are present in both, influencing electronic distribution.

Key Differences :

  • Cyclic vs. Acyclic Systems: The cyclopentenone derivatives () exhibit ring strain, enhancing reactivity in Diels-Alder reactions compared to the acyclic 4-Methoxy-3-methylidenehexan-2-one.
  • Synthesis: Cyclopentenones are synthesized via enzymatic kinetic resolution (e.g., lipase-catalyzed acetylation, as in , Section 3.2.3), whereas the target compound may require alternative methods like acid-catalyzed elimination or Wittig reactions.
Table 1: Cyclic vs. Acyclic Enone Comparison
Property This compound 3-Ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate
Structure Acyclic Cyclic (5-membered ring)
Reactivity Moderate High (due to ring strain)
Synthesis Method Not specified in evidence Enzymatic kinetic resolution

Amino Ester Derivatives (e.g., Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride)

Functional Group Contrast :

  • The amino ester in contains a methylamino group and ester functionality, differing from the ketone and methoxy groups in the target compound.

Alcohol Intermediates (e.g., 4-Methyl-2-hexanol)

Functional Group Comparison :

  • 4-Methyl-2-hexanol () is a secondary alcohol, lacking the conjugated enone system.

Physicochemical Properties :

  • Solubility : The ketone group in this compound increases polarity compared to the alcohol, enhancing water solubility.
  • Applications: Alcohols like 4-Methyl-2-hexanol are typically used as solvents or intermediates, whereas the target compound’s reactivity makes it suitable for cascade syntheses .

Cyclic Ketones (e.g., Tetrahydro-6-(2-hydroxy-16,19-dimethylhexacosyl)-4-methyloxan-2-one)

Structural Contrast :

  • The chromenone derivative () is a cyclic ether-ketone with a long alkyl chain, contrasting with the acyclic, shorter-chain target compound.

Reactivity and Stability :

  • Conjugation Effects : The methylidene group in this compound allows for conjugation with the carbonyl, stabilizing the molecule but increasing susceptibility to Michael additions. The cyclic ketone in lacks this conjugation, reducing such reactivity .
Table 2: Reactivity Comparison with Cyclic Ketones
Reaction Type This compound Cyclic Chromenone ()
Michael Addition High Low
Oxidation Stability Moderate (due to enone) High (cyclic protection)

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